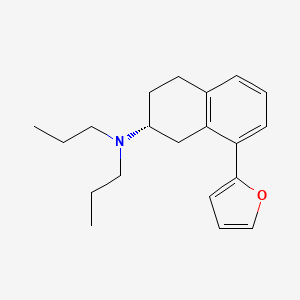
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is a unique organogermanium compound characterized by the presence of two germanium atoms bonded to four bulky aromatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene typically involves the reaction of germanium tetrachloride with the corresponding Grignard reagent or organolithium compound. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The aromatic groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene has several scientific research applications:
Materials Science: The compound can be used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of germanium in organometallic frameworks.
Catalysis: The compound’s unique structure makes it a potential candidate for catalytic applications, particularly in reactions involving germanium.
Mecanismo De Acción
The mechanism by which 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene exerts its effects is primarily through its ability to participate in various chemical reactions. The bulky aromatic groups provide steric protection to the germanium centers, influencing the compound’s reactivity and stability. The germanium atoms can interact with other molecules through coordination or covalent bonding, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrakis(trimethylsilyl)tetramethylcyclotetrasilane: This compound contains silicon atoms instead of germanium and exhibits different reactivity and properties.
1,1,2,2-Tetrakis(tert-butyldimethylsilyl)-1,2-dilithiodisilane: Another silicon-based compound with similar steric protection but different chemical behavior.
Uniqueness
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is unique due to the presence of germanium atoms, which impart distinct electronic properties compared to silicon-based analogs. The bulky aromatic groups also contribute to its unique reactivity and stability, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C52H76Ge2 |
|---|---|
Peso molecular |
846.4 g/mol |
Nombre IUPAC |
bis(6-tert-butyl-2,3,4-trimethylphenyl)germylidene-bis(6-tert-butyl-2,3,4-trimethylphenyl)germane |
InChI |
InChI=1S/C52H76Ge2/c1-29-25-41(49(13,14)15)45(37(9)33(29)5)53(46-38(10)34(6)30(2)26-42(46)50(16,17)18)54(47-39(11)35(7)31(3)27-43(47)51(19,20)21)48-40(12)36(8)32(4)28-44(48)52(22,23)24/h25-28H,1-24H3 |
Clave InChI |
KPAXEWJZLFEUJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)[Ge](=[Ge](C2=C(C=C(C(=C2C)C)C)C(C)(C)C)C3=C(C=C(C(=C3C)C)C)C(C)(C)C)C4=C(C=C(C(=C4C)C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


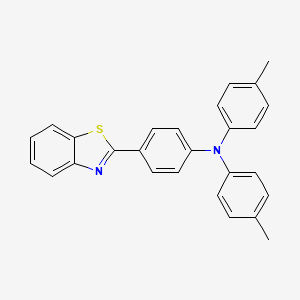
![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)

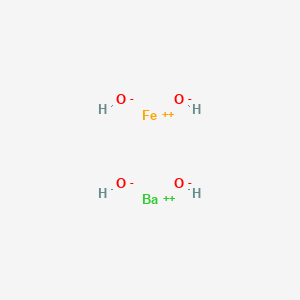
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
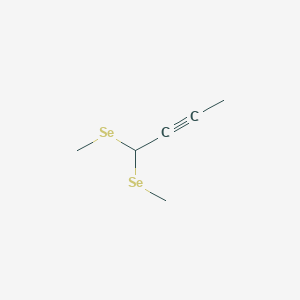
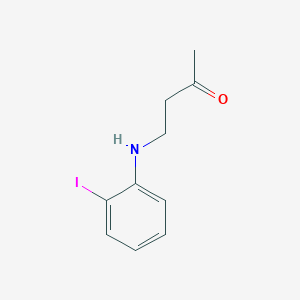
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)

